3-Amino-1-methylpiperidine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

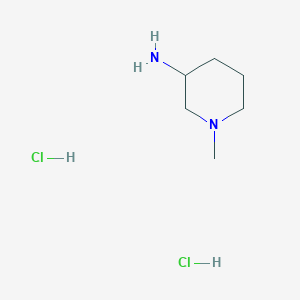

3-Amino-1-methylpiperidine dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical applications due to its unique properties and reactivity.

作用機序

Action Environment

The action of 1-Methylpiperidin-3-amine dihydrochloride can be influenced by various environmental factors . These factors could include pH, temperature, presence of other compounds, and specific conditions within the body. These factors can influence the compound’s stability, efficacy, and overall action.

生化学分析

Biochemical Properties

1-Methylpiperidin-3-amine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to an accumulation of acetylcholine, affecting neurotransmission.

Cellular Effects

The effects of 1-Methylpiperidin-3-amine dihydrochloride on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, 1-Methylpiperidin-3-amine dihydrochloride exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, its interaction with cholinesterase enzymes results in enzyme inhibition, as mentioned earlier . This binding interaction is often mediated by hydrogen bonds and hydrophobic interactions. Furthermore, it can influence gene expression by modulating the activity of transcription factors, thereby affecting the transcription of target genes.

Temporal Effects in Laboratory Settings

The effects of 1-Methylpiperidin-3-amine dihydrochloride can change over time in laboratory settings. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under ambient conditions but may degrade over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, such as altered cell proliferation and apoptosis rates.

Dosage Effects in Animal Models

The effects of 1-Methylpiperidin-3-amine dihydrochloride vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as enzyme inhibition and modulation of neurotransmission. At high doses, it can lead to toxic or adverse effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where a specific dosage range results in maximal therapeutic benefits without significant toxicity.

Metabolic Pathways

1-Methylpiperidin-3-amine dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, it may undergo N-demethylation by cytochrome P450 enzymes, leading to the formation of metabolites that are subsequently excreted . These metabolic pathways can influence the compound’s bioavailability and efficacy.

Transport and Distribution

The transport and distribution of 1-Methylpiperidin-3-amine dihydrochloride within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes via active transport mechanisms, involving transporters such as organic cation transporters . Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation.

Subcellular Localization

1-Methylpiperidin-3-amine dihydrochloride exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the cytoplasm or nucleus, where it interacts with enzymes and transcription factors . This subcellular localization is crucial for its role in modulating cellular processes.

準備方法

Synthetic Routes and Reaction Conditions: 3-Amino-1-methylpiperidine dihydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 1-methylpiperidine with an amine source under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined and subjected to rigorous quality control measures. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form.

化学反応の分析

Types of Reactions: 3-Amino-1-methylpiperidine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form different amine derivatives.

Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents and other nucleophiles can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.

科学的研究の応用

3-Amino-1-methylpiperidine dihydrochloride has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is used in the study of biological processes and as a reagent in biochemical assays.

Industry: The compound is used in the production of various industrial chemicals and materials.

類似化合物との比較

1-Methylpiperidin-3-amine: This compound is similar but lacks the dihydrochloride component.

3-Amino-1-methylpiperidine: Another similar compound with slight structural differences.

Uniqueness: 3-Amino-1-methylpiperidine dihydrochloride is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its dihydrochloride form enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.

生物活性

3-Amino-1-methylpiperidine dihydrochloride (CAS 42389-57-1) is a compound that has garnered attention in various fields of pharmacology and biochemistry due to its biological activity and potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

This compound is a piperidine derivative characterized by the presence of an amino group and a methyl group on the piperidine ring. Its molecular formula is C6H14N2⋅HCl2 with a molecular weight of 187.11 g/mol . The presence of the dihydrochloride form enhances its solubility in aqueous solutions, making it suitable for various biological assays.

The biological activity of this compound primarily stems from its role as an intermediate in the synthesis of bioactive compounds, particularly those targeting the Dipeptidyl Peptidase IV (DPP-IV) enzyme. DPP-IV inhibitors are crucial in managing type 2 diabetes mellitus by enhancing insulin secretion and reducing glucagon levels .

Inhibition studies have demonstrated that piperidine derivatives can effectively modulate enzyme activities, including cysteine proteases like IdeS and SpeB. Research indicates that modifications to the piperidine structure can significantly influence inhibitory potency and selectivity .

Case Studies

-

DPP-IV Inhibition :

- A study highlighted the synthesis of various piperidine-based compounds, including 3-amino-1-methylpiperidine, which were tested for their ability to inhibit DPP-IV. The results showed that certain derivatives exhibited promising inhibitory activity, suggesting potential for developing new antidiabetic agents .

- Psychotropic Effects :

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including asymmetric synthesis from prochiral precursors using immobilized enzymes. This method allows for high yields and enantiomeric purity, essential for pharmaceutical applications .

Table 1: Synthesis Pathways for this compound

| Method | Description | Yield (%) | Enantiomeric Purity (%) |

|---|---|---|---|

| Asymmetric Synthesis | Using immobilized ω-transaminases with prochiral precursors | >90 | >95 |

| Chiral Resolution | Separation of racemic mixtures through crystallization or chromatography | Variable | >90 |

| Biotransformation | Enzymatic conversion using specific microorganisms | High | Variable |

Research Findings

Recent studies have focused on the pharmacological profiling of this compound and its derivatives:

- Inhibitory Profiles : Research has shown that modifications to the piperidine moiety can lead to varying degrees of inhibition against different proteases, highlighting the importance of structural optimization in drug design .

- Pharmacokinetics : Investigations into the pharmacokinetic properties reveal that compounds derived from 3-amino-1-methylpiperidine exhibit favorable absorption and distribution characteristics, making them suitable candidates for further development in therapeutic applications .

特性

CAS番号 |

894808-73-2 |

|---|---|

分子式 |

C6H15ClN2 |

分子量 |

150.65 g/mol |

IUPAC名 |

1-methylpiperidin-3-amine;hydrochloride |

InChI |

InChI=1S/C6H14N2.ClH/c1-8-4-2-3-6(7)5-8;/h6H,2-5,7H2,1H3;1H |

InChIキー |

ZITWMUMOQKHNHW-UHFFFAOYSA-N |

SMILES |

CN1CCCC(C1)N.Cl.Cl |

正規SMILES |

CN1CCCC(C1)N.Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。